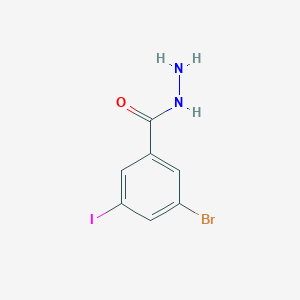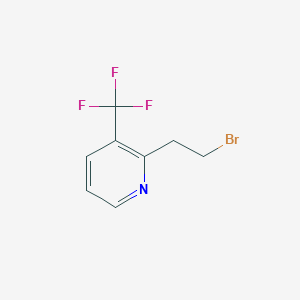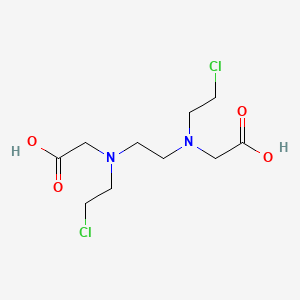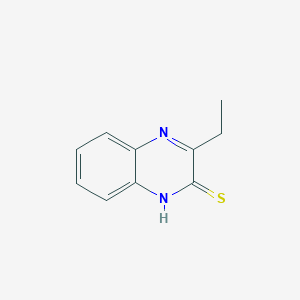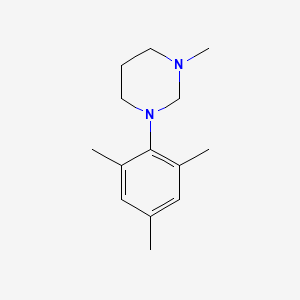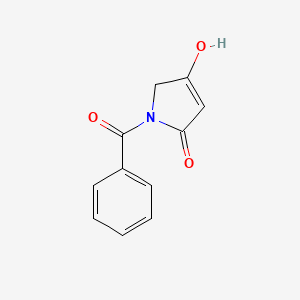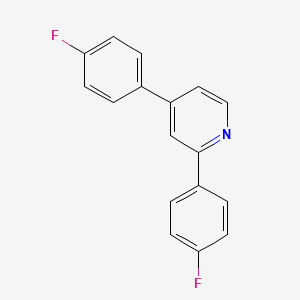![molecular formula C13H14N2 B13118825 4-Propyl-[2,2']bipyridinyl CAS No. 871798-96-8](/img/structure/B13118825.png)
4-Propyl-[2,2']bipyridinyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-[2,2’]bipyridinyl is an organic compound belonging to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond The propyl group attached to the fourth position of one of the pyridine rings distinguishes 4-Propyl-[2,2’]bipyridinyl from other bipyridine derivatives
Vorbereitungsmethoden
The synthesis of 4-Propyl-[2,2’]bipyridinyl typically involves the coupling of pyridine derivatives. One common method is the metal-catalyzed cross-coupling reaction, such as the Suzuki coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under an inert atmosphere with appropriate solvents and reaction conditions to ensure high yields and purity.
Industrial production methods may involve similar coupling reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
4-Propyl-[2,2’]bipyridinyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of bipyridinium salts.
Reduction: Reduction reactions can convert the bipyridine rings into dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Propyl-[2,2’]bipyridinyl has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Propyl-[2,2’]bipyridinyl primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers . These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The specific molecular targets and pathways depend on the metal ion and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
4-Propyl-[2,2’]bipyridinyl can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound with applications in agriculture and industry.
3,3’-Bipyridine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 4-Propyl-[2,2’]bipyridinyl lies in its propyl group, which can influence the electronic properties and steric effects of the compound, potentially leading to different reactivity and applications compared to other bipyridine derivatives .
Eigenschaften
CAS-Nummer |
871798-96-8 |
|---|---|
Molekularformel |
C13H14N2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
4-propyl-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C13H14N2/c1-2-5-11-7-9-15-13(10-11)12-6-3-4-8-14-12/h3-4,6-10H,2,5H2,1H3 |
InChI-Schlüssel |
BOKUNGNYSXLIJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=NC=C1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
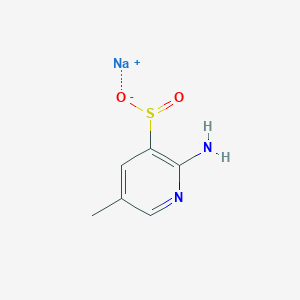

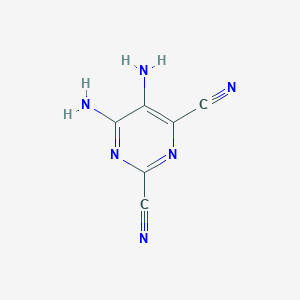
![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)

